

## A Comparative Guide to the Genotoxicity of N-Nitroso Paroxetine and Other Nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the genotoxic potential of **N-Nitroso Paroxetine**, a nitrosamine impurity found in the antidepressant drug paroxetine, with other well-characterized nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). The information presented herein is supported by experimental data from a range of in vitro genotoxicity assays to aid in risk assessment and drug development.

### **Executive Summary**

**N-Nitroso Paroxetine** has demonstrated a lack of genotoxic activity in key assays, including the bacterial reverse mutation assay (Ames test) and in vitro micronucleus assay. This is in stark contrast to many other simple nitrosamines, such as NDMA and NDEA, which are well-established mutagens and carcinogens. The difference in genotoxic potential is primarily attributed to their metabolic activation pathways. While many nitrosamines are metabolized to DNA-reactive electrophiles, **N-Nitroso Paroxetine** appears resistant to the specific metabolic activation step required for genotoxicity. Regulatory bodies have set a higher acceptable intake (AI) limit for **N-Nitroso Paroxetine** compared to more potent nitrosamines, reflecting its lower perceived risk.

# Data Presentation: Genotoxicity and Cytotoxicity Data



The following tables summarize quantitative data from various studies comparing the genotoxicity and cytotoxicity of **N-Nitroso Paroxetine** with other nitrosamines.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

| Compound                    | Tester<br>Strains                                        | Metabolic<br>Activation<br>(S9) | Concentrati<br>on Range<br>Tested | Result           | Reference |
|-----------------------------|----------------------------------------------------------|---------------------------------|-----------------------------------|------------------|-----------|
| N-Nitroso<br>Paroxetine     | Not specified<br>in detail, but<br>OECD 471<br>compliant | With and without                | Not specified                     | Negative         | [1]       |
| N-Nitroso<br>Paroxetine     | Not specified                                            | Not specified                   | Up to 200 μM                      | No DNA<br>damage | [2]       |
| NDMA                        | TA100,<br>TA1535                                         | Hamster liver<br>S9 (30%)       | Not specified                     | Positive         | [3][4][5] |
| NDEA                        | TA100,<br>TA1535                                         | Hamster liver<br>S9 (30%)       | Not specified                     | Positive         | [3][4][5] |
| N-nitroso-<br>nortriptyline | Not specified                                            | Not specified                   | Not specified                     | Positive         | [2][6]    |
| N-nitroso-<br>fluoxetine    | Not specified                                            | Not specified                   | Not specified                     | Positive         | [2][6]    |

Table 2: In Vitro Micronucleus Assay Results



| Compound                    | Cell Line           | Metabolic<br>Activation<br>(S9) | Concentrati<br>on Range<br>Tested | Result (%<br>Micronuclei<br>Increase)                 | Reference |
|-----------------------------|---------------------|---------------------------------|-----------------------------------|-------------------------------------------------------|-----------|
| N-Nitroso<br>Paroxetine     | 2D and 3D<br>HepaRG | Endogenous                      | Up to 200 μM                      | Negative (No<br>MN<br>formation)                      | [2]       |
| N-Nitroso<br>Paroxetine     | TK6                 | Hamster liver<br>S9             | Not specified                     | Negative<br>(Weak, non-<br>significant<br>increase)   | [6]       |
| NDMA                        | 2D and 3D<br>HepaRG | Endogenous                      | Not specified                     | Positive<br>(Significant<br>increase)                 | [7]       |
| NDEA                        | 2D and 3D<br>HepaRG | Endogenous                      | Not specified                     | Positive<br>(Significant<br>increase)                 | [7]       |
| NDBA                        | 2D and 3D<br>HepaRG | Endogenous                      | Not specified                     | Positive<br>(Significant<br>increase)                 | [7]       |
| N-nitroso-<br>nortriptyline | TK6                 | Hamster liver<br>S9             | Up to 10 μM                       | Positive<br>(Concentratio<br>n-dependent<br>increase) | [6]       |
| N-nitroso-<br>fluoxetine    | TK6                 | Hamster liver<br>S9             | Up to 5 μM                        | Positive<br>(Concentratio<br>n-dependent<br>increase) | [6]       |

Table 3: Regulatory Acceptable Intake (AI) Limits



| Compound                | Al Limit (ng/day) | Regulatory Body    | Reference |
|-------------------------|-------------------|--------------------|-----------|
| N-Nitroso Paroxetine    | 1300              | Health Canada, EMA | [4][8]    |
| NDMA                    | 96                | FDA                | [9][10]   |
| NDEA                    | 26.5              | FDA                |           |
| N-nitroso-nortriptyline | 18                | EMA                | [8]       |

# Experimental Protocols Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines

This protocol is based on recommendations for enhanced sensitivity for nitrosamines, consistent with OECD Test Guideline 471.

- Tester Strains: A minimum of five strains of bacteria are used, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and one strain of Escherichia coli (WP2 uvrA (pKM101))[11].
- Metabolic Activation: The assay is conducted with and without a metabolic activation system (S9 mix). For nitrosamines, a high concentration of S9 (30% v/v) from the livers of hamsters or rats pre-treated with enzyme inducers (e.g., phenobarbital and β-naphthoflavone) is recommended for optimal sensitivity[3][4][5][11].
- Assay Procedure (Pre-incubation Method):
  - A mixture of the bacterial tester strain, the test compound at various concentrations, and the S9 mix (or a buffer for tests without metabolic activation) is prepared.
  - This mixture is pre-incubated at 37°C for 30 minutes to allow for metabolic activation of the nitrosamine and its interaction with the bacterial DNA[3][4][5][11].
  - After pre-incubation, molten top agar is added to the mixture, which is then poured onto minimal glucose agar plates.



- The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine for S. typhimurium or tryptophan for E. coli) is counted for each concentration of the test substance and compared to the solvent control. A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies.

#### In Vitro Micronucleus Assay

This protocol is a generalized procedure based on OECD Test Guideline 487 for assessing chromosomal damage.

- Cell Culture: Human or rodent cell lines capable of cell division, such as human lymphoblastoid TK6 cells or human hepatoma HepaRG cells, are used[12][13][14][15]. Cells are maintained in a culture medium that supports their growth.
- Treatment: Cells are exposed to a range of concentrations of the test substance, both with
  and without an exogenous metabolic activation system (S9 mix), for a defined period[12][16].
   Typically, a short treatment of 3-6 hours with S9 is followed by a recovery period, or a
  continuous treatment of about 1.5-2 normal cell cycles without S9 is performed.
- Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture medium to block cytokinesis (the final stage of cell division), resulting in binucleated cells[13]. This ensures that only cells that have completed one nuclear division are scored for micronuclei.
- Harvesting and Staining: After the treatment and recovery periods, cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis of at least 2000 cells per concentration[17][18]. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of the cells.
- Data Analysis: The percentage of micronucleated cells at each concentration is compared to the solvent control. A statistically significant, dose-dependent increase in the frequency of





micronucleated cells indicates a positive result for genotoxicity[16].

## Signaling Pathways and Experimental Workflows Metabolic Activation of Nitrosamines

The genotoxicity of most nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes to form unstable  $\alpha$ -hydroxy nitrosamines. These intermediates can then break down to form DNA-reactive diazonium ions.



Click to download full resolution via product page

Caption: Metabolic pathways of NDMA leading to genotoxicity and **N-Nitroso Paroxetine** detoxification.

#### **Experimental Workflow for In Vitro Genotoxicity Testing**

The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound using the Ames test and the in vitro micronucleus assay.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Studies addressing potential bioactivation and genotoxicity liabilities of the N-nitroso derivative of the antidepressant paroxetine PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. criver.com [criver.com]
- 13. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 14. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. psai.ph [psai.ph]
- 18. Statistical analysis of in vivo rodent micronucleus assay PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Genotoxicity of N-Nitroso Paroxetine and Other Nitrosamines]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13426240#comparing-n-nitroso-paroxetine-genotoxicity-with-other-nitrosamines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com